molecular formula C20H18FNO3 B11448935 4-ethyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-ethyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11448935
M. Wt: 339.4 g/mol
InChI Key: FRCBXROZZFLKRL-UHFFFAOYSA-N
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Description

4-Ethyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core. The compound features a 4-ethyl substituent on the oxazinone ring and a 4-fluorobenzyl group at position 9 of the chromene moiety.

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

4-ethyl-9-[(4-fluorophenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H18FNO3/c1-2-14-9-19(23)25-20-16(14)7-8-18-17(20)11-22(12-24-18)10-13-3-5-15(21)6-4-13/h3-9H,2,10-12H2,1H3

InChI Key

FRCBXROZZFLKRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common approach is to start with the chromeno-oxazinone core, which can be synthesized through a series of cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-ethyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno-oxazine derivatives share a common scaffold but differ in substituents at key positions (e.g., C4, C9), which critically modulate their properties. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (C4, C9) Melting Point (°C) Yield (%) Key Spectral Data (1H NMR δ, ppm) Biological Activity (if reported)
Target Compound : 4-Ethyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one C4: Ethyl; C9: 4-Fluorobenzyl Not reported N/A Not available Not reported
4h, n=3 () C4: Trifluoromethyl; C9: Hydroxybutyl 154–156 N/A δ 1.63–1.79 (m, 4H, CH2) Not reported
6k () C4: Phenyl; C9: 4-Fluorophenyl 140–143 35 δ 7.45–7.52 (m, aromatic protons) Antiviral, anti-phytopathogenic
13 () C4: Oxazinone; C9: Ferrocenyl Not reported 68 δ 2.31 (s, 3H, CH3) Antimalarial (in vitro)
20a () C4: Dual-methyl; C9: N/A N/A N/A Not available EGFR inhibition (IC50: 4.5 nM)
4-(4-Methoxyphenyl)-9-(4-methylbenzyl)-... () C4: 4-Methoxyphenyl; C9: 4-Methylbenzyl N/A N/A δ 2.31 (s, 3H, CH3) Not reported

Key Comparative Insights :

Substituent Effects on Physicochemical Properties: C4 Position: Electron-withdrawing groups (e.g., trifluoromethyl in 4h, n=3) increase melting points (154–156°C) compared to electron-donating groups (e.g., ethyl or methyl). The ethyl group in the target compound may enhance lipophilicity, though direct data are absent . C9 Position: Bulky substituents like ferrocenyl () or fluorobenzyl () influence solubility and spectral shifts. For example, the 4-fluorobenzyl group in 6k shows aromatic proton signals at δ 7.45–7.52, distinct from non-fluorinated analogs .

Synthetic Accessibility: Yields for chromeno-oxazines vary widely. For example, 6k (4-fluorophenyl derivative) has a low yield (35%), while 4h, n=3 (trifluoromethyl derivative) achieves higher purity but unspecified yields . The target compound’s synthesis would likely require optimization of ω-amino-alcohol and formaldehyde ratios, as seen in analogous syntheses ().

Biological Activity: Antiviral/Anti-Phytopathogenic: Fluorinated derivatives (e.g., 6k) exhibit moderate activity, though less potent than chlorinated or brominated analogs (e.g., 6m, IC50: 188–190°C) . Kinase Inhibition: C4 alkylation (e.g., 20a) enhances selectivity for mutant EGFR (IC50: 4.5 nM), suggesting that the ethyl group in the target compound could similarly fine-tune kinase binding .

Tautomerization Dynamics: Chromeno-oxazines undergo tautomerization between oxazinone and chromenone forms, influenced by solvent polarity and substituents (). The 4-fluorobenzyl group in the target compound may stabilize the oxazinone tautomer due to its electron-withdrawing nature.

Biological Activity

4-Ethyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C25H20FNO4
  • Molecular Weight : 431.5 g/mol
  • IUPAC Name : 9-(4-fluorobenzyl)-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to modulate the activity of various enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Binding : It interacts with various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that 4-ethyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest : The compound has been reported to cause G1 phase arrest in cancer cells.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

A notable study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

Case Studies

  • Study on Antimicrobial Efficacy :
    In a controlled laboratory setting, the compound was tested against common bacterial and fungal strains. Results indicated that it had comparable efficacy to standard antibiotics like amoxicillin and antifungal agents like fluconazole .
  • Evaluation of Anticancer Activity :
    A recent study focused on the effects of the compound on various cancer cell lines. It was observed that the compound effectively reduced tumor growth in xenograft models of breast cancer .

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